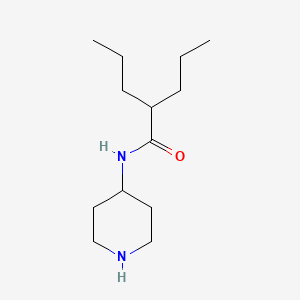

Pentanamide, N-4-piperidinyl-2-propyl-

Description

Pentanamide, N-4-piperidinyl-2-propyl- (CAS 128960-11-2) is a synthetic organic compound characterized by a pentanamide backbone substituted with a 2-propyl group and a 4-piperidinyl moiety at the amide nitrogen. Its molecular formula is inferred as C₁₃H₂₄N₂O, with a molecular weight of approximately 224.34 g/mol. The compound’s 4-piperidinyl substitution aligns it with fentanyl analogs, where the position of substituents on the piperidine ring significantly influences pharmacological properties .

Properties

IUPAC Name |

N-piperidin-4-yl-2-propylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O/c1-3-5-11(6-4-2)13(16)15-12-7-9-14-10-8-12/h11-12,14H,3-10H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXQXYXFSZUDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156011 | |

| Record name | Pentanamide, N-4-piperidinyl-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128960-11-2 | |

| Record name | Pentanamide, N-4-piperidinyl-2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128960112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanamide, N-4-piperidinyl-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, N-4-piperidinyl-2-propyl- involves the formation of the piperidine ring and subsequent functionalization. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable diene with a nickel catalyst can lead to the formation of the piperidine ring .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and annulation. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Pentanamide, N-4-piperidinyl-2-propyl- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pentanamide, N-4-piperidinyl-2-propyl- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes involving piperidine derivatives.

Medicine: It is investigated for its potential therapeutic effects due to its presence in various pharmaceuticals.

Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Pentanamide, N-4-piperidinyl-2-propyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Piperidine Substitution : The 4-piperidinyl group is a common feature in fentanyl analogs (e.g., fentanyl, carfentanil) and is associated with high opioid receptor affinity . However, the target compound lacks the N-phenylpropanamide group critical for opioid activity, suggesting divergent pharmacological effects.

Amide Chain Variations : The pentanamide chain with a 2-propyl substituent distinguishes it from shorter-chain analogs like fentanyl (propanamide) and carfentanil (propanamide with carboxylate). Longer chains may alter lipid solubility and metabolic stability .

Physicochemical Properties

- Solubility: While direct data are unavailable, simpler pentanamides (e.g., C₅H₁₁NO) exhibit moderate water solubility (~10–100 mg/L) . The 4-piperidinyl group may enhance solubility via protonation of the amine at physiological pH.

Pharmacological Implications

- Opioid Receptor Binding : The absence of an N-phenyl group (a key pharmacophore in fentanyl) suggests weak or negligible opioid receptor activity. However, the 4-piperidinyl moiety could interact with other targets, such as sigma or NMDA receptors .

- SAR Insights: Compared to N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide , the target compound’s 2-propyl-pentanamide group may prioritize bulkier substituents for non-opioid applications, such as enzyme inhibition or allosteric modulation.

Q & A

Q. Q1. What are the optimal synthetic routes for Pentanamide, N-4-piperidinyl-2-propyl- in academic settings?

Methodological Answer: The synthesis typically involves multi-step reactions starting with piperidine derivatives and propylamine precursors. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide are synthesized via nucleophilic substitution or amide coupling, followed by purification using column chromatography and characterization via NMR and mass spectrometry . Key considerations include controlling reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts and optimizing yields through factorial design experiments (e.g., varying reagent stoichiometry) .

Q. Q2. How can researchers validate the structural integrity of Pentanamide derivatives?

Methodological Answer: Structural validation requires a combination of:

- Spectroscopic techniques : 1H/13C NMR for functional group analysis (e.g., distinguishing amide protons from piperidinyl signals) .

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., C18H36N2O2 for Pentanamide derivatives) and isotopic patterns .

- Computational validation : Comparing experimental data (e.g., XLogP3, polar surface area) with in silico predictions from tools like PubChem’s computed properties .

Intermediate Research Questions

Q. Q3. What pharmacological targets are associated with piperidinyl-acetamide derivatives, and how can researchers investigate them?

Methodological Answer: Piperidinyl-acetamide analogs (e.g., N-(4-acetylphenyl)-2-methylpentanamide) are studied for interactions with neurological targets such as GABA receptors or serotonin transporters. Experimental approaches include:

- In vitro assays : Radioligand binding studies to quantify receptor affinity .

- Molecular docking : Using software like AutoDock to predict binding poses against crystallographic receptor structures .

- Dose-response analysis : Establishing EC50/IC50 values via cell-based assays (e.g., calcium flux assays for GPCR activity) .

Q. Q4. How should researchers integrate theoretical frameworks into studies of Pentanamide derivatives?

Methodological Answer: Align experiments with existing theories, such as:

- Structure-activity relationship (SAR) models : Linking substituent effects (e.g., alkyl chain length) to bioavailability or potency .

- Pharmacokinetic theories : Applying compartmental models to predict metabolic stability or blood-brain barrier penetration .

- Thermodynamic principles : Calculating Gibbs free energy changes during synthesis or receptor binding using isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. Q5. How can researchers resolve contradictions in solubility or stability data for Pentanamide derivatives?

Methodological Answer: Contradictions often arise from experimental variability. Mitigation strategies include:

- Standardized protocols : Adopting OECD guidelines for solubility testing (e.g., shake-flask method vs. HPLC-derived logP) .

- Environmental controls : Monitoring pH, temperature, and ionic strength during stability studies .

- Multi-lab validation : Collaborating with independent labs to verify reproducibility, as seen in studies of structurally similar compounds like Fentanyl analogs .

Q. Q6. What advanced methodologies are suitable for studying Pentanamide derivatives in heterogeneous systems?

Methodological Answer: For complex systems (e.g., lipid membranes or enzyme-active sites):

- Molecular dynamics simulations : Simulating compound behavior in lipid bilayers using tools like GROMACS .

- Surface plasmon resonance (SPR) : Quantifying real-time binding kinetics to immobilized targets .

- Synchrotron-based techniques : X-ray crystallography or SAXS to resolve structural changes in protein-ligand complexes .

Q. Q7. How can researchers design experiments to explore structure-activity relationships (SAR) in Pentanamide analogs?

Methodological Answer: A factorial design approach is recommended:

Statistical tools like ANOVA or PCA can identify significant variables affecting activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.